タキシフォリン 7-グルコシド

科学的研究の応用

Taxifolin 7-O-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

作用機序

タキシフォリン 7-O-グルコシドの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

抗酸化活性: フリーラジカルを捕捉し、水素原子または電子を供与することで酸化ストレスを軽減します。

抗炎症活性: シクロオキシゲナーゼやリポキシゲナーゼなどのプロ炎症性サイトカインや酵素の産生を阻害します。

生化学分析

Biochemical Properties

Taxifolin 7-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, taxifolin 7-glucoside has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins like superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . These interactions highlight the compound’s potential in mitigating oxidative damage and inflammation.

Cellular Effects

Taxifolin 7-glucoside exerts various effects on different cell types and cellular processes. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer cell lines . This compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, leading to the downregulation of genes involved in cell proliferation and survival . Furthermore, taxifolin 7-glucoside modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory cytokines . These effects contribute to its potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

At the molecular level, taxifolin 7-glucoside exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, taxifolin 7-glucoside activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase . This activation helps in mitigating oxidative stress and protecting cells from damage. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taxifolin 7-glucoside have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antioxidant and anti-inflammatory properties . Prolonged exposure to taxifolin 7-glucoside can lead to its degradation, resulting in the formation of metabolites with varying biological activities . Long-term studies have shown that taxifolin 7-glucoside can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of taxifolin 7-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, taxifolin 7-glucoside can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

Taxifolin 7-glucoside is involved in various metabolic pathways, including its conversion to taxifolin and other metabolites . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . Additionally, taxifolin 7-glucoside affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions influence metabolite levels and contribute to the compound’s overall biological activity.

Transport and Distribution

Taxifolin 7-glucoside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as glucose transporter 4 (GLUT4), facilitating its uptake into cells . Once inside the cells, taxifolin 7-glucoside can bind to proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of taxifolin 7-glucoside plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . Additionally, taxifolin 7-glucoside can be targeted to specific organelles, such as mitochondria, through post-translational modifications . This targeting enhances its ability to modulate mitochondrial function and protect cells from oxidative damage.

準備方法

合成経路と反応条件

タキシフォリン 7-O-グルコシドの合成は、通常、タキシフォリンのグリコシル化を伴います。一般的な方法の1つは、炭酸銀などの触媒の存在下で、グルコシルブロミドなどのグリコシルドナーを使用することです。 反応は、酸化を防ぐために不活性雰囲気中で、製品の安定性を確保するために低温で行われます .

工業生産方法

タキシフォリン 7-O-グルコシドの工業生産は、しばしば、オウゴン(Scutellaria baicalensis)の種子などの天然源からの抽出を伴います。 抽出プロセスには、溶媒抽出に続いて、高性能液体クロマトグラフィー(HPLC)などの技術を使用した精製が含まれ、高純度レベルを実現します .

化学反応の分析

反応の種類

タキシフォリン 7-O-グルコシドは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの試薬を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムなどの試薬を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 過酸化水素、酸素、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主な生成物

これらの反応から生成される主な生成物には、タキシフォリン 7-O-グルコシドのさまざまな酸化、還元、および置換された誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .

科学研究アプリケーション

タキシフォリン 7-O-グルコシドは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

タキシフォリン 7-O-グルコシドは、7-O位での特定のグリコシル化により、他の類似化合物とは異なります。類似の化合物には、次のようなものがあります。

ケルセチン: 抗酸化および抗炎症特性が似ていますが、特定のグリコシル化がありません。

ケンフェロール: 生物活性が似ていますが、構造的特徴が異なります。

ミリスチン: 追加のヒドロキシル基があり、溶解度と反応性の特性が異なります.

タキシフォリン 7-O-グルコシドは、そのユニークなグリコシル化により、溶解度、安定性、および生物活性を影響を与える可能性があり、さまざまな科学的および産業的用途に役立つ貴重な化合物です。

特性

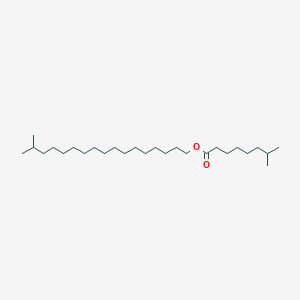

IUPAC Name |

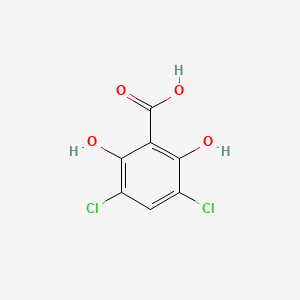

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAHHJOBSKZTFE-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162220 | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-40-1 | |

| Record name | Taxifolin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXIFOLIN 7-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: In what plant sources can Taxifolin 7-glucoside be found?

A1: Taxifolin 7-glucoside has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.

Q2: What is the chemical structure of Taxifolin 7-glucoside?

A2: While the provided abstracts do not detail the spectroscopic data for Taxifolin 7-glucoside, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.

Q3: What analytical techniques are commonly used to identify and quantify Taxifolin 7-glucoside in plant materials?

A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify Taxifolin 7-glucoside. These methods allow for the separation and detection of this specific compound within complex plant extracts.

Q4: Does Taxifolin 7-glucoside exhibit any potential for skincare applications?

A4: Research suggests that Taxifolin 7-glucoside, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of Taxifolin 7-glucoside was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.

Q5: Are there any studies investigating the anti-inflammatory properties of Taxifolin 7-glucoside?

A5: While the provided research doesn't directly investigate the anti-inflammatory properties of Taxifolin 7-glucoside in isolation, one study suggests that extracts of Smilax china containing Taxifolin 7-glucoside show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of Taxifolin 7-glucoside to these observed effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

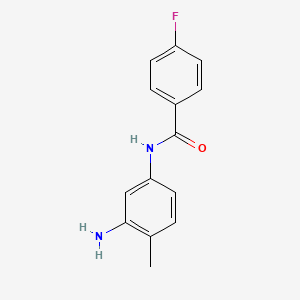

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)